Methyl 4-hydroxy-3-(trifluoromethyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-hydroxy-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-8(14)5-2-3-7(13)6(4-5)9(10,11)12/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXKYCQCCJXQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553370 | |
| Record name | Methyl 4-hydroxy-3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115933-50-1 | |
| Record name | Methyl 4-hydroxy-3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Fischer Esterification
In this approach, the carboxylic acid reacts with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalyzes the reaction, often conducted under reflux to drive equilibrium toward ester formation.
Reaction Conditions:
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Molar Ratio: 1:10 (acid:methanol)
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Catalyst: 5–10% H₂SO₄ (v/v)
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Temperature: 60–80°C
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Duration: 12–24 hours
Mechanism:
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Protonation of the carboxylic acid’s carbonyl oxygen.
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Nucleophilic attack by methanol, forming a tetrahedral intermediate.
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Deprotonation and elimination of water to yield the ester.
Yield: 70–85% (dependent on acid strength and reflux efficiency).
Coupling Agent-Mediated Esterification
For acid-sensitive substrates, carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are employed. These agents activate the carboxylic acid as an intermediate acyloxyphosphonium ion, facilitating ester formation without strong acids.
Typical Protocol:
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Dissolve 4-hydroxy-3-(trifluoromethyl)benzoic acid (1 equiv) and DCC (1.2 equiv) in dry dichloromethane (DCM).
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Add methanol (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
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Stir at room temperature for 6–12 hours.
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Filter to remove dicyclohexylurea (DCU) byproduct and concentrate.
Yield: 80–90% with minimal side reactions.
Protection-Deprotection Strategies
The phenolic hydroxyl group in 4-hydroxy-3-(trifluoromethyl)benzoic acid necessitates protection during esterification to prevent undesired side reactions (e.g., O-methylation). Common protecting groups include tert-butyldimethylsilyl (TBS) and benzyl (Bn) ethers.
Stepwise Synthesis via Silyl Protection
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Protection:
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Treat 4-hydroxy-3-(trifluoromethyl)benzoic acid with TBSCl (1.1 equiv) and imidazole (2 equiv) in DMF.
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Stir at 25°C for 4 hours to form the TBS-protected intermediate.
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Esterification:
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React the protected acid with methanol using EDCI/DMAP.
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Deprotection:
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Remove the TBS group with tetrabutylammonium fluoride (TBAF) in THF.
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Overall Yield: 65–75% (three-step sequence).
Alternative Synthetic Routes
Trifluoromethylation of Preformed Esters
Introducing the trifluoromethyl (-CF₃) group after esterification can circumvent challenges associated with handling fluorinated precursors. Methods include:
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Umemoto’s Reagent: Electrophilic trifluoromethylation using (trifluoromethyl)dibenzoheterocyclo salts.
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Copper-Mediated Coupling: Cross-coupling aryl halides with CF₃ sources (e.g., TMSCF₃).
Example Protocol:
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Methyl 4-hydroxy-3-iodobenzoate (1 equiv), CuI (0.2 equiv), and TMSCF₃ (3 equiv) in DMF.
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Heat at 100°C for 24 hours under nitrogen.
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Isolate product via column chromatography.
Yield: 50–60% (moderate due to competing side reactions).
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis prioritizes throughput and safety. Continuous flow systems enhance heat transfer and mixing, reducing reaction times and improving yields.
Process Parameters:
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Residence Time: 10–30 minutes
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Temperature: 70–90°C
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Catalyst: Solid acid resins (e.g., Amberlyst-15) for easy separation.
Advantages:
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95% conversion in single pass.
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Reduced waste generation.
Purification Techniques
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Distillation: For solvent and excess methanol recovery.
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Crystallization: High-purity product (>99%) achieved via recrystallization from ethanol/water mixtures.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | H₂SO₄ | 70–85 | 90–95 | Moderate |
| EDCI/DMAP Coupling | EDCI, DMAP | 80–90 | 95–98 | High |
| Trifluoromethylation | CuI, TMSCF₃ | 50–60 | 85–90 | Low |
| Continuous Flow | Amberlyst-15 | 90–95 | 98–99 | High |
Recent Advances
Enzymatic Esterification
Lipase-catalyzed reactions offer eco-friendly alternatives. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates ester synthesis in non-aqueous media:
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Conditions: 40°C, 48 hours, 1:5 substrate:methanol ratio.
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Yield: 60–70% (improving with solvent engineering).
Photocatalytic Methods
Visible-light-driven catalysis using eosin Y as a photosensitizer enables esterification at ambient temperatures:
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Reaction Time: 8 hours
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Yield: 75–80%
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-hydroxy-3-(trifluoromethyl)benzoic acid.
Reduction: 4-hydroxy-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Chemical Synthesis
Methyl 4-hydroxy-3-(trifluoromethyl)benzoate serves as a versatile building block in organic synthesis. Its structure allows for the introduction of specific functional groups into target molecules, making it valuable in the production of:
- Pharmaceuticals : It is used as an intermediate in the synthesis of various drugs. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug efficacy.
- Agrochemicals : The compound can be utilized in the development of pesticides and herbicides, leveraging its unique chemical properties to enhance biological activity.
- Specialty Chemicals : Its reactivity allows for the creation of novel compounds with tailored properties for industrial applications.
Case Studies and Research Findings
-
Pharmaceutical Development :
- A study highlighted the use of this compound in synthesizing Ubrogepant, a drug approved for migraine treatment. The compound was instrumental in forming key intermediates that led to the final product .
- Another research focused on its role in synthesizing Alpelisib, an anti-cancer drug, demonstrating how the trifluoromethyl group contributes to the drug's pharmacological profile .
- Agrochemical Applications :
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The hydroxyl group can form hydrogen bonds with target proteins, further influencing its biological activity .
Comparison with Similar Compounds
Table 1: Structural Analogues and Their Properties
Physicochemical Properties
- Hydrophobicity : The hydroxyl group in the parent compound increases polarity compared to its methoxy (logP ~1.8) or chloro (logP ~2.5) analogues, affecting solubility in aqueous media .
- Acidity: The -OH group (pKa ~8–10) is more acidic than -NH₂ (pKa ~4–5) or -Cl (non-acidic), influencing reactivity in deprotonation-driven reactions .
- Thermal Stability : Trifluoromethyl groups enhance thermal stability, making derivatives suitable for high-temperature syntheses (e.g., liquid crystal production) .
Reactivity and Stability
- Ester Hydrolysis : The methyl ester hydrolyzes under alkaline conditions to yield 4-hydroxy-3-(trifluoromethyl)benzoic acid, a step critical in prodrug activation .
- Electrophilic Substitution : The -CF₃ group deactivates the benzene ring, directing further substitutions to the ortho/para positions relative to the hydroxyl group .
- Stability : Chloro and methoxy derivatives exhibit greater hydrolytic stability than the hydroxyl analogue, making them preferable in long-term storage .
Biological Activity
Methyl 4-hydroxy-3-(trifluoromethyl)benzoate, also known by its CAS number 115933-50-1, is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C₉H₇F₃O₃
- Molecular Weight : 220.15 g/mol
- Log P (Partition Coefficient) : Ranges from 1.81 to 3.35, indicating moderate lipophilicity which facilitates cell membrane penetration .
The biological activity of this compound is primarily attributed to its structural features:
- Trifluoromethyl Group : Enhances lipophilicity and influences binding interactions with target proteins, potentially increasing potency against various biological targets.
- Hydroxyl Group : Capable of forming hydrogen bonds, which may enhance the compound's interaction with enzymes and receptors involved in key biochemical pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, making it a candidate for further research in inflammatory diseases.
Enzyme Inhibition
This compound acts as an inhibitor of specific enzymes, including:
- Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a crucial role in glucose metabolism. Compounds similar to this compound have shown potential in inhibiting DPP-IV, which could aid in managing diabetes .
Research Findings
A summary of key studies on this compound is presented below:
Case Studies
- Antimicrobial Efficacy : A study performed on various bacterial strains indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
- Inflammatory Response Modulation : In vitro studies revealed that the compound reduced the secretion of pro-inflammatory cytokines in activated macrophages, highlighting its anti-inflammatory potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
